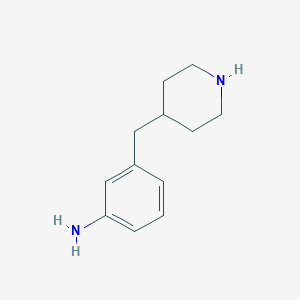

3-(Piperidin-4-ylmethyl)aniline

Description

3-(Piperidin-4-ylmethyl)aniline is an aniline derivative featuring a piperidin-4-ylmethyl group substituted at the 3-position of the aromatic ring. Piperidine derivatives are widely explored in drug discovery due to their conformational flexibility and ability to engage with target receptors .

Properties

Molecular Formula |

C12H18N2 |

|---|---|

Molecular Weight |

190.28 g/mol |

IUPAC Name |

3-(piperidin-4-ylmethyl)aniline |

InChI |

InChI=1S/C12H18N2/c13-12-3-1-2-11(9-12)8-10-4-6-14-7-5-10/h1-3,9-10,14H,4-8,13H2 |

InChI Key |

NWFKQZYOVDGMHF-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1CC2=CC(=CC=C2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-(Piperidin-4-ylmethyl)aniline and its analogs, based on evidence-derived

†Calculated based on structural analogs.

Structural and Functional Differences

- Substituent Position on Aniline : The 3-position substitution (as in this compound) may confer steric and electronic effects distinct from 4-substituted analogs like 4-(Piperidin-1-ylmethyl)aniline. For example, 3-substituted derivatives may exhibit altered binding affinities in receptor-ligand interactions .

- Piperidine Substitution: The 4-ylmethyl group (vs. Piperidin-4-yl derivatives are more likely to adopt chair conformations, affecting their interaction with hydrophobic pockets in proteins .

- Functional Group Modifications : The presence of sulfonyl (e.g., 4-(Piperidin-1-ylsulfonyl)aniline) or halogen groups (e.g., 5-chloro-2-fluoro analog) introduces polarity or electron-withdrawing effects, impacting reactivity and stability .

Research Findings and Data

- Purity and Quality : High-purity analogs (95–98%) are achievable, as demonstrated for 3-(Piperidin-1-ylmethyl)aniline and 4-(Piperidin-1-ylmethyl)aniline, ensuring reliability in research and industrial applications .

- Similarity Scores : Computational analyses (e.g., ) rank 4-(Piperidin-1-ylmethyl)aniline (similarity score: 0.78) lower than 3-(Piperidin-4-ylmethyl)-1H-indole (score: 0.82), highlighting the impact of heterocyclic fusion on molecular similarity .

- Regulatory Status : Sulfonyl-containing analogs like 3-[(Morpholin-4-yl)sulphonyl]aniline require compliance with safety regulations, though specific data for this compound remain undocumented .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.